8-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Description
8-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Agents
Novel pyrrolo[3,2,f]quinoline derivatives, including compounds structurally related to "8-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline," have been synthesized and evaluated for their antiproliferative activity. These compounds exhibit cell growth inhibitory properties when tested against a panel of cell lines, particularly those obtained from leukemias. Although they can stimulate topoisomerase II poisoning at high concentrations, their cell growth inhibition properties do not primarily rely on this mechanism. Compound 9, with an m-methoxy substituent similar to amsacrine, showed significant activity, followed by the 7-methyl derivative 10 and the unsubstituted compound 8 (Ferlin, Gatto, Chiarelotto, & Palumbo, 2001).
Fluorescence and Quantum Chemical Properties
Research on quinoline derivatives synthesized from eugenol has led to the discovery of compounds with pH-dependent fluorescence properties. These compounds exhibit maximum fluorescence intensity in a solution containing Zn2+ ions at a specific ratio, showcasing the potential for developing sensitive fluorescence-based sensors. The study highlights the crystal structures and quantum chemical properties of these quinoline derivatives, offering insights into their fluorescence mechanisms (Le et al., 2020).
Potential Antineoplastic Drugs
Pyrrolo-quinoline derivatives have been synthesized as potential antineoplastic agents. These compounds, related in structure to "this compound," contain an angular aromatic tricyclic or tetracyclic system and exhibit cell growth inhibitory properties against solid tumors such as CNS-, melanoma-, and prostate-derived cells. The cytotoxic action of these compounds does not seem to be related to their ability to poison topoisomerase II, suggesting a different mechanism of action (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).
Properties
IUPAC Name |
8-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-8-9-18(26-2)20(13-15)28(24,25)23-12-10-17(14-23)27-19-7-3-5-16-6-4-11-22-21(16)19/h3-9,11,13,17H,10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKPRVXRNXBNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.